molecular formula C17H26BClN2O5 B1409281 (4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)boronic acid CAS No. 1704074-18-9

(4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)boronic acid

Cat. No. B1409281
M. Wt: 384.7 g/mol
InChI Key: CVSADKPSRPMWRB-UHFFFAOYSA-N
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Description

The compound “(4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)boronic acid” is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) .


Chemical Reactions Analysis

Boronic acids are known for their ability to form stable covalent bonds with sugars, amines, and other organic compounds. They are often used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods, including melting point analysis, solubility testing, and spectroscopic analysis .

Scientific Research Applications

Antimicrobial Activity

Novel triazole derivatives and compounds with piperazine motifs have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized derivatives with antimicrobial properties, indicating the potential of such compounds in developing new antimicrobial agents Bektaş et al., 2007. Similarly, compounds involving piperazine and related motifs have shown moderate activities against microorganisms, suggesting a broad spectrum of applications in antimicrobial research Kulkarni et al., 2016.

Chemical Synthesis and Characterization

The tert-butoxycarbonyl (Boc) group, a key feature in the compound of interest, is widely used in chemical synthesis for protecting amine groups during peptide synthesis. Heydari et al. (2007) highlighted the efficiency of using H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, demonstrating the significance of the Boc group in synthetic chemistry Heydari et al., 2007. This underscores the compound's relevance in facilitating complex chemical syntheses, especially in peptide and protein engineering.

Crystal Structure Analysis

Compounds similar to the one have been subjects of crystal structure analysis to understand their molecular configurations better. For example, Faizi et al. (2016) reported on the crystal structure of a related compound, shedding light on its molecular conformation and potential interactions Faizi et al., 2016. Such analyses are crucial for the design of molecules with specific properties, including drug molecules and materials science applications.

Biological Evaluation

Research has also focused on the biological evaluation of compounds containing the tert-butoxycarbonyl group and piperazine derivatives. For instance, the synthesis and evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its derivatives have been explored for their antibacterial and antifungal activities, indicating the potential of these compounds in medicinal chemistry and drug discovery Kulkarni et al., 2016.

Future Directions

The unique properties of boronic acids have made them a subject of interest in various fields of research, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

[3-chloro-4-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BClN2O5/c1-17(2,3)26-16(22)21-8-6-20(7-9-21)10-11-25-15-5-4-13(18(23)24)12-14(15)19/h4-5,12,23-24H,6-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSADKPSRPMWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)boronic acid

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